molecular formula C20H16ClFN4O4S B14988918 N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14988918
M. Wt: 462.9 g/mol
InChI Key: IOSWWOKIQRZDJQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include chlorinated pyrimidine derivatives, acetamidophenyl compounds, and fluorophenyl methanesulfonyl reagents. The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to understand biochemical pathways.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Pyrimidine derivatives are often investigated for their anti-cancer, anti-inflammatory, and antiviral properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrimidine-4-carboxamide
  • N-(4-Acetamidophenyl)-2-fluorobenzenesulfonamide
  • 2-(2-Fluorophenyl)-5-chloropyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-ACETAMIDOPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE may exhibit unique biological activities due to the specific arrangement of its functional groups. This uniqueness can be attributed to the synergistic effects of the chloro, acetamido, fluorophenyl, and methanesulfonyl groups on the pyrimidine core.

Properties

Molecular Formula

C20H16ClFN4O4S

Molecular Weight

462.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O4S/c1-12(27)24-14-6-8-15(9-7-14)25-19(28)18-16(21)10-23-20(26-18)31(29,30)11-13-4-2-3-5-17(13)22/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

IOSWWOKIQRZDJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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